molecular formula C20H23N3S B14997229 N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14997229
M. Wt: 337.5 g/mol
InChI Key: CZWRMZNDFSJMCU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a compound belonging to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring consisting of three carbon atoms and two nitrogen centers at the 1- and 3-positions .

Preparation Methods

The synthesis of N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves a two-step reaction process. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .

Chemical Reactions Analysis

N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It has potential therapeutic applications, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor.

    Industry: It is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. As a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators. This reduces inflammation and pain .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23N3S

Molecular Weight

337.5 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H23N3S/c1-24-17-12-10-15(11-13-17)19-20(21-16-7-3-2-4-8-16)23-14-6-5-9-18(23)22-19/h5-6,9-14,16,21H,2-4,7-8H2,1H3

InChI Key

CZWRMZNDFSJMCU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4CCCCC4

Origin of Product

United States

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